N-cycloheptyl-N-methylsulfamoyl chloride
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Description
“N-cycloheptyl-N-methylsulfamoyl chloride” is a synthetic compound with the CAS Number: 1154566-43-4 . It has a molecular weight of 225.74 and its IUPAC name is cycloheptyl (methyl)sulfamoyl chloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClNO2S . The InChI code for this compound is 1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 225.74 .Scientific Research Applications
Electrophilic Substitution Reactions
N-Carbonylsulfamoyl chloride (NCSA), a related compound to N-cycloheptyl-N-methylsulfamoyl chloride, demonstrates significant reactivity in electrophilic substitution reactions. It reacts readily with compounds containing hydroxyl, amino, or carboxyl groups, leading to various derivatives including N-chlorosulfonylurethanes, -ureas, and -amides. This reactivity suggests potential applications in synthesizing a range of organic compounds (Graf, 1968).
Antimicrobial Agent Synthesis
In a study exploring the synthesis of heterocyclic compounds, sulfamoyl moieties were used for developing antimicrobial agents. This indicates the potential application of sulfamoyl chloride derivatives, like this compound, in creating new antimicrobial drugs (Darwish et al., 2014).
Nanofiltration Membrane Fabrication
Research on the fabrication of a novel nanofiltration membrane involved the use of sodium N-cyclohexylsulfamate (SCHS), which shares a structural similarity with this compound. This suggests potential utility in the development of advanced filtration technologies (Chen et al., 2015).
Polymerization Catalysts
Cycloheptyl-fused N,N,N'-chromium catalysts, structurally similar to this compound, have been synthesized for use in ethylene polymerization, indicating the potential application of cycloheptyl-containing compounds in catalysis and polymer production (Huang et al., 2018).
Medicinal Chemistry
Silyl radical-mediated activation of sulfamoyl chlorides, which are structurally related to this compound, provides a method for direct access to aliphatic sulfonamides from alkenes. This process has potential applications in medicinal chemistry, particularly in late-stage functionalization of complex molecules (Hell et al., 2019).
Properties
IUPAC Name |
N-cycloheptyl-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUVZGYTHEIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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